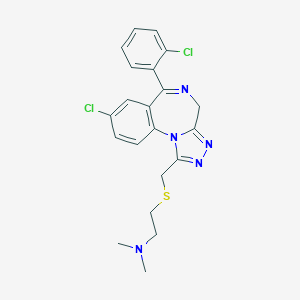
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepine derivatives. It has been extensively studied for its potential pharmacological applications due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its potential therapeutic effects in various neurological disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are complex and not fully understood. However, it has been shown to increase the levels of serotonin in the brain, which is believed to contribute to its potential therapeutic effects. Additionally, it has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which may also contribute to its pharmacological effects.
Advantages And Limitations For Lab Experiments
The advantages of using 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments include its unique chemical structure and properties, which make it a promising candidate for further research and development. Additionally, its synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. However, its limitations include its complex mechanism of action and the need for further research to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. These include further investigation into its potential therapeutic effects in various neurological disorders, as well as its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis method of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-fluoroaniline with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 8-fluoro-1,2,3,4-tetrahydroisoquinoline to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
Scientific Research Applications
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential pharmacological applications. It has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent. Its unique chemical structure and properties make it a promising candidate for further research and development.
properties
CAS RN |
68351-39-3 |
|---|---|
Product Name |
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
Molecular Formula |
C16H15F2N |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C16H15F2N/c17-12-5-3-11(4-6-12)14-2-1-9-19-16-10-13(18)7-8-15(14)16/h3-8,10,14,19H,1-2,9H2 |
InChI Key |
RUPZWPDUIMGBAS-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)



![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)







